molecular formula C15H24O2 B3124161 8-Benzyloxy-octan-1-ol CAS No. 31600-54-1

8-Benzyloxy-octan-1-ol

Cat. No. B3124161
CAS RN: 31600-54-1
M. Wt: 236.35 g/mol
InChI Key: GKDWUSXKHXCYEA-UHFFFAOYSA-N
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Description

8-Benzyloxy-octan-1-ol, also known by its systematic name 1-Octanol-8-benzyloxy, is a hydroxyalkyl alcohol used in a variety of scientific research applications. It is a colorless, slightly viscous liquid with a faint, sweet odor. 8-Benzyloxy-octan-1-ol is a versatile compound with a variety of uses in the laboratory and in the field.

Scientific Research Applications

1. Corrosion Inhibition

8-Benzyloxy-octan-1-ol derivatives exhibit potential as corrosion inhibitors. Research on compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione demonstrated effective inhibition of mild steel corrosion in acidic solutions. These inhibitors operate through adsorption on the metal surface, combining both physical and chemical processes, aligning with the Langmuir isotherm model (Chafiq et al., 2020).

2. Solvatochromic Investigation

In solvatochromic studies, the octan-1-ol–water partition coefficient, integral to predicting the transport of pollutants and drug design, was explored. The study revealed the effects of water on the chemical properties of the octan-1-ol phase, essential for understanding the solubility and interaction of different solutes in such mixtures (Dallas & Carr, 1992).

3. Phytotoxic Properties

Compounds like 2-benzyloxy-8-oxabicyclo[3.2.1]octanes, synthesized from 6-acetoxypyran-3(6H)-ones, exhibit phytotoxic properties. These compounds, derivates of 8-Benzyloxy-octan-1-ol, have been explored for their potential use as herbicides (Sammes, Street, & Kirby, 1983).

4. Gelation Properties

The synthesis of benzimidazole derivatives with long-chain ester substituents, such as methyl 8-[4-(1H-benzimidazol-2-yl)phenoxy]octanoate, showed weak gelation abilities with solvents like toluene. These compounds also form a hydrogen-bonded motif in the solid state, suggesting potential applications in materials science (Geiger et al., 2017).

5. Catalyst in Oxidation Reactions

8-Benzyloxy-octan-1-ol derivatives have been used as catalysts in oxidation reactions. For instance, supported Au catalysts demonstrated the capacity for selective oxidation of primary alcohols like octan-1-ol to aldehydes under solvent-free conditions (Enache, Knight, & Hutchings, 2005).

properties

IUPAC Name

8-phenylmethoxyoctan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-11,16H,1-4,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDWUSXKHXCYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyloxy-octan-1-ol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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